molecular formula C16H17N3S B13204675 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B13204675
M. Wt: 283.4 g/mol
InChI Key: QOBHSCNDKUQIAL-UHFFFAOYSA-N
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Description

4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a complex organic compound that features a pyrrole ring substituted with benzyl and dimethyl groups, and a thiazole ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
  • (2Z,5E)-5-[(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

Uniqueness

4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the pyrrole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

4-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H17N3S/c1-11-8-14(15-10-20-16(17)18-15)12(2)19(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H2,17,18)

InChI Key

QOBHSCNDKUQIAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C3=CSC(=N3)N

Origin of Product

United States

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